(Trifluoromethyl)tris(triphenylphosphine)copper(I)

Vue d'ensemble

Description

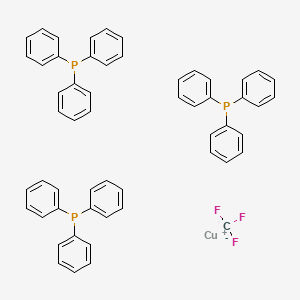

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a coordination compound with the molecular formula C55H45CuF3P3. It is known for its unique structure, where a copper(I) ion is coordinated with three triphenylphosphine ligands and one trifluoromethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoromethyl)tris(triphenylphosphine)copper(I) typically involves the reaction of copper(I) chloride with triphenylphosphine and trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane as the trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

While specific industrial production methods for (Trifluoromethyl)tris(triphenylphosphine)copper(I) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Trifluoromethylation of Propargylic Halides and Trifluoroacetates

CuCF₃(PPh₃)₃ mediates the trifluoromethylation of propargylic halides (e.g., bromides, iodides) and trifluoroacetates to form propargylic trifluoromethyl derivatives. This reaction proceeds under mild conditions, typically at room temperature, with yields exceeding 80% .

Example Reaction:

(X = Br, I; n = 1–3)

Key Features:

-

Substrate Scope: Compatible with electron-deficient and electron-rich arylpropargyl halides.

-

Selectivity: High regioselectivity for terminal alkynes.

-

Mechanism: Proposed oxidative addition of Cu(I) into the propargylic C–X bond, followed by reductive elimination .

Trifluoromethylation of Allylic Halides and Trifluoroacetates

The reagent facilitates allylic trifluoromethylation, enabling access to allylic CF₃ compounds with retention of double-bond geometry. This reaction is critical for synthesizing fluorinated pharmaceuticals .

Reaction Conditions:

Table 1: Representative Allylic Substrates and Yields

| Substrate | Product | Yield (%) |

|---|---|---|

| Allyl bromide | Allyl-CF₃ | 85 |

| Cinnamyl chloride | β-CF₃-cinnamyl derivative | 78 |

| Cyclohexenyl trifluoroacetate | Cyclohexenyl-CF₃ | 92 |

Copper-Mediated Aminotrifluoromethylation of Alkenes

In collaboration with photoredox catalysts, CuCF₃(PPh₃)₃ participates in intramolecular aminotrifluoromethylation of unactivated alkenes, forming CF₃-containing azaheterocycles (e.g., pyrrolidines, piperidines) .

Key Insights:

-

Catalyst System: Cu(I)/AgNO₃/KF generates AgCF₃ in situ, which undergoes single-electron transfer (SET) with alkenes .

-

Scope: Tolerates alkyl, benzyl, and heteroaryl substituents.

-

Yield Range: 60–90%, depending on substrate steric effects .

Defluoroborylation and Hydrodefluorination of Trifluoromethylated Alkynes

Recent studies demonstrate the reagent’s role in selective defluoroborylation of CF₃-alkynes, yielding difluoroborylated alkenes. This reaction is switchable to hydrodefluorination under modified conditions .

Table 2: Reaction Optimization for Defluoroborylation

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuSCN | Phen | MeOLi | THF | 82 |

| 2 | CuI | Phen | MeOLi | THF | 33 |

| 3 | CuSCN | Bphen | MeOLi | THF | 71 |

(Phen = 1,10-phenanthroline; Bphen = 4,7-diphenyl-1,10-phenanthroline)

Applications De Recherche Scientifique

(Trifluoromethyl)tris(triphenylphosphine)copper(I) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and trifluoromethylation reactions.

Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in the synthesis of trifluoromethylated pharmaceuticals.

Mécanisme D'action

The mechanism by which (Trifluoromethyl)tris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion with the triphenylphosphine ligands and the trifluoromethyl group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Trifluoromethyl)bis(triphenylphosphine)copper(I): Similar structure but with two triphenylphosphine ligands.

(Trifluoromethyl)tris(diphenylphosphine)copper(I): Similar structure but with diphenylphosphine ligands instead of triphenylphosphine.

Uniqueness

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other similar compounds. The presence of three triphenylphosphine ligands and a trifluoromethyl group offers a unique combination of steric and electronic properties that enhance its catalytic performance .

Activité Biologique

(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a coordination compound featuring a copper(I) ion coordinated with triphenylphosphine and trifluoromethyl groups. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications and interactions with biomolecules. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is , with a molecular weight of 919.43 g/mol. It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like tetrahydrofuran. The compound's structure allows for unique electronic properties due to the presence of the trifluoromethyl group, which can influence its reactivity and interaction with biological systems .

Research indicates that copper(I) complexes, including (Trifluoromethyl)tris(triphenylphosphine)copper(I), can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells. The proposed mechanisms include:

- Oxidative Damage : The generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids.

- Disruption of Cellular Processes : Interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Numerous studies have investigated the anticancer potential of copper(I) complexes. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Cytotoxicity Assays : In vitro studies have demonstrated that (Trifluoromethyl)tris(triphenylphosphine)copper(I) exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values are indicative of its potency compared to standard chemotherapeutics .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.2 | ROS generation |

| HeLa (Cervical Cancer) | 8.9 | Cell cycle arrest |

Interaction with Biomolecules

The interactions between (Trifluoromethyl)tris(triphenylphosphine)copper(I) and biomolecules have been characterized using techniques such as spectroscopy and molecular docking:

- DNA Binding Studies : Research has shown that this copper complex can bind to DNA, potentially stabilizing certain conformations or inducing structural changes that affect gene expression .

- Protein Interactions : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, further elucidating its mechanism of action.

Case Study 1: Anticancer Activity in Vivo

A study published in a peer-reviewed journal explored the in vivo efficacy of (Trifluoromethyl)tris(triphenylphosphine)copper(I) in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another investigation utilized advanced imaging techniques to observe the cellular uptake and localization of the compound within cancer cells. Results indicated preferential accumulation in mitochondria, correlating with increased oxidative stress markers and subsequent apoptosis .

Propriétés

IUPAC Name |

copper(1+);trifluoromethane;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEZRALRKPUAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45CuF3P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476625 | |

| Record name | MolPort-028-616-411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

919.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325810-07-9 | |

| Record name | MolPort-028-616-411 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.